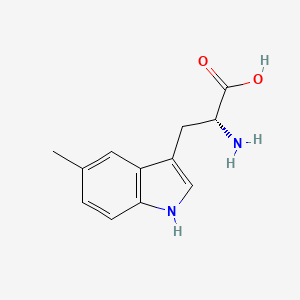

5-méthyl-D-tryptophane

Vue d'ensemble

Description

5-Methyl-D-tryptophan: is a derivative of the essential amino acid tryptophan It is characterized by the presence of a methyl group at the 5-position of the indole ring

Applications De Recherche Scientifique

Chemistry: 5-Methyl-D-tryptophan is used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-Methyl-D-tryptophan is used to study the metabolism of tryptophan and its derivatives. It serves as a tool to investigate the role of tryptophan in various metabolic pathways.

Medicine: The compound has potential therapeutic applications, particularly in the modulation of gut microbiota and the treatment of inflammatory bowel diseases. It has been shown to ameliorate colitis by modulating the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway .

Industry: In the industrial sector, 5-Methyl-D-tryptophan is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.

Mécanisme D'action

Target of Action

5-Methyl-D-Tryptophan primarily targets the biosynthesis of tryptophan . It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan . It also acts as a corepressor of the E. coli trp repressor .

Mode of Action

5-Methyl-D-Tryptophan interacts with its targets by inhibiting the synthesis of anthranilate compounds . This results in the repression of the trp operon expression . It is also a substrate for tryptophanase .

Biochemical Pathways

The compound affects the tryptophan metabolic pathway . It drives tryptophan catabolism toward the kynurenic acid branch . Several kynurenine downstream metabolites are neuroactive, and some are even able to cross the blood-brain barrier .

Pharmacokinetics

It shows low protein binding, very high oral bioavailability, and long elimination half-life

Result of Action

The action of 5-Methyl-D-Tryptophan results in the inhibition of the induction of anthranilate synthase activity by elicitors in oats . This leads to a decrease in the production of tryptophan and its downstream metabolites .

Analyse Biochimique

Biochemical Properties

5-Methyl-D-tryptophan plays a crucial role in biochemical reactions, particularly in the inhibition of anthranilate compound synthesis. It interacts with several enzymes and proteins, including tryptophanase and the trp operon repressor in Escherichia coli . As a substrate for tryptophanase, 5-Methyl-D-tryptophan is involved in the catabolism of tryptophan, leading to the production of indole, pyruvate, and ammonia. Additionally, it acts as a corepressor for the trp operon, regulating the expression of genes involved in tryptophan biosynthesis .

Cellular Effects

5-Methyl-D-tryptophan exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Methyl-D-tryptophan has been shown to inhibit the induction of anthranilate synthase activity in oats, affecting the biosynthesis of tryptophan . In microbial cells, it can select for genetic mutants, thereby impacting cellular growth and metabolism .

Molecular Mechanism

The molecular mechanism of 5-Methyl-D-tryptophan involves its interaction with various biomolecules. It inhibits the synthesis of anthranilate compounds, which are the initial steps in the biosynthesis of tryptophan in Neurospora crassa . Additionally, 5-Methyl-D-tryptophan acts as a corepressor of the trp operon in Escherichia coli, binding to the trp repressor and preventing the transcription of genes involved in tryptophan biosynthesis . This compound also serves as a substrate for tryptophanase, facilitating the breakdown of tryptophan into indole, pyruvate, and ammonia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-D-tryptophan can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 280-282°C . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, in in vitro studies, 5-Methyl-D-tryptophan has been observed to inhibit the induction of anthranilate synthase activity over extended periods . In in vivo studies, its effects on gut microbiota and inflammatory pathways may evolve over time, potentially leading to changes in cellular responses and overall health .

Dosage Effects in Animal Models

The effects of 5-Methyl-D-tryptophan in animal models can vary with different dosages. At lower doses, it may selectively inhibit specific biochemical pathways without causing significant adverse effects. At higher doses, 5-Methyl-D-tryptophan can exhibit toxic effects, including disruptions in cellular metabolism and immune responses . In animal studies, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential toxicity. For instance, in livestock and poultry, dietary tryptophan and its derivatives, including 5-Methyl-D-tryptophan, have been shown to modulate immune responses and improve overall health .

Metabolic Pathways

5-Methyl-D-tryptophan is involved in several metabolic pathways, primarily related to tryptophan metabolism. It acts as an inhibitor of anthranilate compound synthesis, affecting the initial steps of tryptophan biosynthesis . Additionally, it serves as a substrate for tryptophanase, facilitating the breakdown of tryptophan into indole, pyruvate, and ammonia . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various physiological processes, including immune responses and neurotransmitter synthesis .

Transport and Distribution

The transport and distribution of 5-Methyl-D-tryptophan within cells and tissues involve specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) mediates the transport of essential amino acids, including tryptophan and its derivatives, across the cell membrane . Once inside the cell, 5-Methyl-D-tryptophan can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 5-Methyl-D-tryptophan is influenced by its interactions with specific targeting signals and post-translational modifications. In microbial cells, it can localize to the cytoplasm, where it interacts with enzymes involved in tryptophan metabolism . In mammalian cells, 5-Methyl-D-tryptophan may be transported to various subcellular compartments, including the mitochondria and nucleus, depending on its binding affinity to specific proteins and transporters . Understanding the subcellular localization of 5-Methyl-D-tryptophan is essential for elucidating its precise role in cellular function and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-D-tryptophan typically involves the modification of the indole ring of tryptophan. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The methylation at the 5-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 5-Methyl-D-tryptophan may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitronium ion in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring.

Substitution: Substituted indole derivatives with functional groups at the 2- or 3-positions.

Comparaison Avec Des Composés Similaires

- 5-Methyl-L-tryptophan

- 5-Fluoro-DL-tryptophan

- 6-Methyl-DL-tryptophan

- 1-Methyl-DL-tryptophan

Comparison: 5-Methyl-D-tryptophan is unique due to its specific methylation at the 5-position of the indole ring. This modification imparts distinct biochemical properties compared to other tryptophan derivatives. For example, 5-Fluoro-DL-tryptophan has a fluorine atom instead of a methyl group, which significantly alters its reactivity and biological activity. Similarly, 6-Methyl-DL-tryptophan has the methyl group at the 6-position, leading to different steric and electronic effects.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCSWANZMJLPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357429 | |

| Record name | 5-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-79-1 | |

| Record name | 5-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

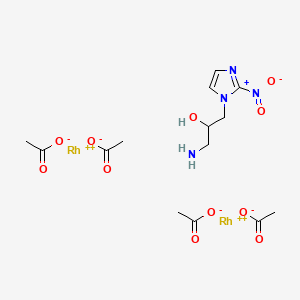

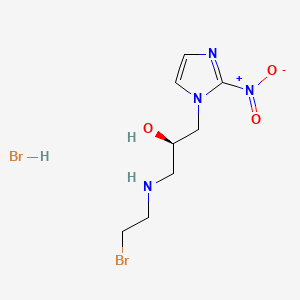

Feasible Synthetic Routes

Q1: How does the enantioselectivity of DMATSs differ for 5-methyl-D-tryptophan compared to L-tryptophan?

A1: Research shows that the enantioselectivity of DMATSs can vary significantly depending on the substrate. Specifically, the study found that 6-DMATSMo and 5-DMATSSc exhibited a much higher preference for 5-methyl-D-tryptophan over its L-enantiomer. [] This contrasts with their typical preference for L-tryptophan. Interestingly, the presence of the racemic mixture significantly inhibited the conversion yield of the D-isomer. This suggests that the D-enantiomer might interact differently with the enzyme's active site, leading to altered substrate binding and catalytic activity. Further research is needed to fully elucidate the structural basis for this enantioselectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-5-[6-[[4-[(2-bromoacetyl)amino]phenyl]methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1216715.png)

![2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid](/img/structure/B1216721.png)

![[(2R,3S,4S)-5-(7,8-dimethyl-1,3-dioxopyrido[4,3-b]quinoxalin-5-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1216726.png)